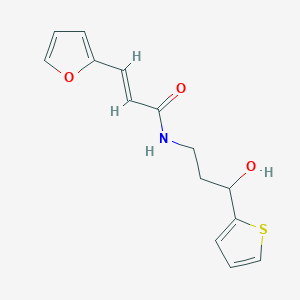
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Heck reaction, where a furan-containing halide reacts with the acrylamide backbone in the presence of a palladium catalyst.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction, where a thiophene-containing nucleophile reacts with an appropriate electrophilic site on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under mild conditions using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The acrylamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: TsCl, pyridine, followed by nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be studied for its potential biological activities. The presence of both furan and thiophene rings suggests that it may interact with biological targets in unique ways, potentially leading to the discovery of new bioactive compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. For example, its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or other non-covalent interactions. The furan and thiophene rings could play a role in stabilizing these interactions, while the acrylamide group could participate in covalent bonding with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(furan-2-yl)-N-(3-hydroxypropyl)acrylamide: Lacks the thiophene ring, which may reduce its versatility in chemical reactions.
(E)-3-(thiophen-2-yl)-N-(3-hydroxy-3-(furan-2-yl)propyl)acrylamide: Similar structure but with the positions of the furan and thiophene rings swapped.
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-phenylpropyl)acrylamide: Contains a phenyl ring instead of a thiophene ring, which may alter its chemical reactivity and biological activity.
Uniqueness
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide is unique due to the presence of both furan and thiophene rings, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications. This dual functionality makes it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-12(13-4-2-10-19-13)7-8-15-14(17)6-5-11-3-1-9-18-11/h1-6,9-10,12,16H,7-8H2,(H,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGWPVZFZSWUNH-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
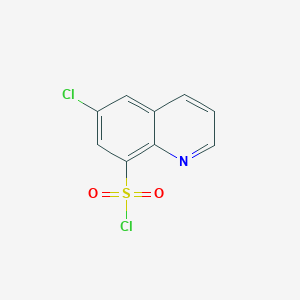
![[6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine](/img/structure/B2527929.png)
![2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527930.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2527935.png)
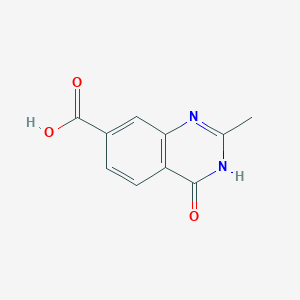
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)
![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)
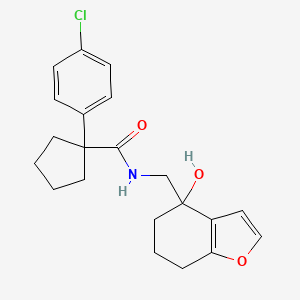
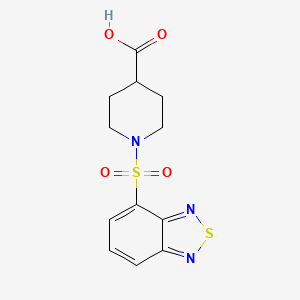
![2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2527949.png)
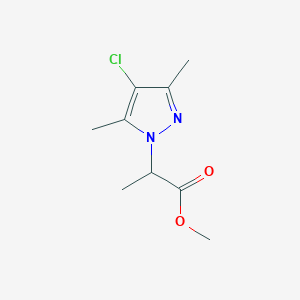
![4,4,4-Trifluoro-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2527951.png)
